molecular formula C8H11N3 B13637378 1-(Pyridin-4-yl)azetidin-3-amine

1-(Pyridin-4-yl)azetidin-3-amine

Cat. No.: B13637378
M. Wt: 149.19 g/mol
InChI Key: GQRAQGJDVBARGL-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)azetidin-3-amine is a heterocyclic compound that features a four-membered azetidine ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)azetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted azetidines .

Scientific Research Applications

1-(Pyridin-4-yl)azetidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-4-yl)azetidin-3-amine is unique due to its combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

1-pyridin-4-ylazetidin-3-amine

InChI

InChI=1S/C8H11N3/c9-7-5-11(6-7)8-1-3-10-4-2-8/h1-4,7H,5-6,9H2

InChI Key

GQRAQGJDVBARGL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=NC=C2)N

Origin of Product

United States

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